![molecular formula C15H28N2O4 B12597896 1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid CAS No. 650631-76-8](/img/structure/B12597896.png)
1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid is a compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the dicarboxylic acid functionality of nonanedioic acid. This compound is known for its versatility in organic synthesis and catalysis, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[222]octane can be synthesized through the reaction of ethylenediamine with formaldehyde, followed by cyclizationThe combination of these two compounds can be achieved through esterification or amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane involves the use of large-scale reactors where ethylenediamine and formaldehyde are reacted under high pressure and temperature. Nonanedioic acid is produced industrially through the oxidative cleavage of oleic acid using ozone or potassium permanganate .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It participates in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid finds applications in multiple fields:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition and rearrangement reactions.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a curing agent for epoxy resins
Mechanism of Action
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its role as a nucleophilic catalyst. It facilitates various organic reactions by stabilizing transition states and intermediates. The nonanedioic acid component can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar bicyclic structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid is unique due to its combination of a strong nucleophilic catalyst with a dicarboxylic acid, providing both basic and acidic functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
650631-76-8 |
|---|---|
Molecular Formula |
C15H28N2O4 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C6H12N2/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2-8-5-3-7(1)4-6-8/h1-7H2,(H,10,11)(H,12,13);1-6H2 |
InChI Key |
JEDRSDBIEPEHSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CC2.C(CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12597819.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)
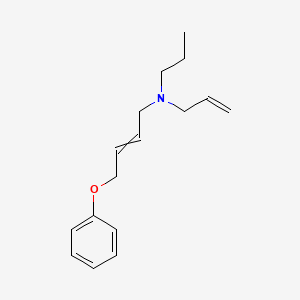
![5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one](/img/structure/B12597835.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12597848.png)
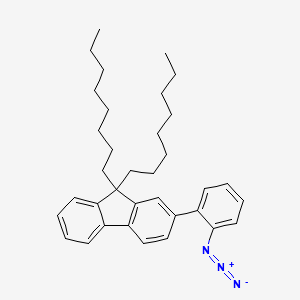
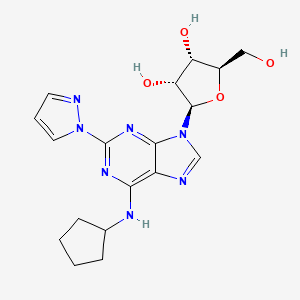
![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)
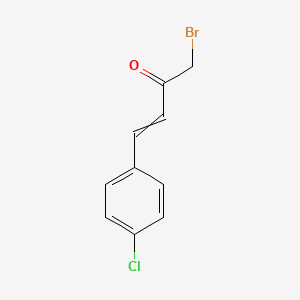
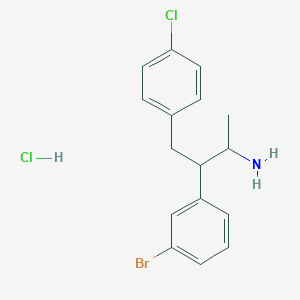
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
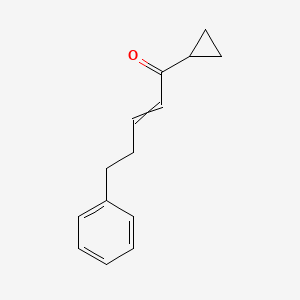
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)
